molecular formula C10H10N2O B13053214 3-Amino-4-cyclopropoxybenzonitrile

3-Amino-4-cyclopropoxybenzonitrile

Cat. No.: B13053214
M. Wt: 174.20 g/mol
InChI Key: XHDIYYXNLBMRHR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-cyclopropoxybenzonitrile typically involves the reaction of 3-nitro-4-cyclopropoxybenzonitrile with reducing agents to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale reduction reactions under controlled conditions to ensure high yield and purity. The use of continuous-flow reactors can enhance safety and efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-cyclopropoxybenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-4-cyclopropoxybenzonitrile is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-4-cyclopropoxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclopropoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-cyclopropoxybenzonitrile is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and binding affinity in various chemical and biological contexts .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

3-amino-4-cyclopropyloxybenzonitrile

InChI

InChI=1S/C10H10N2O/c11-6-7-1-4-10(9(12)5-7)13-8-2-3-8/h1,4-5,8H,2-3,12H2

InChI Key

XHDIYYXNLBMRHR-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)C#N)N

Origin of Product

United States

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